N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a heterocyclic organic compound that features a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-aminobenzothiazole with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone
- Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- Benzo[d]thiazole-2-thiol
Uniqueness
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific structure, which combines the benzothiazole ring with a dimethylethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H15N3S/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
ZEOPEVDCXWALAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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